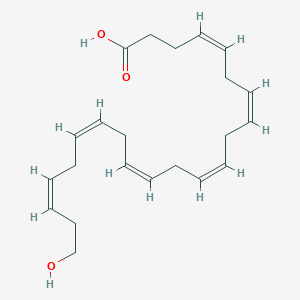

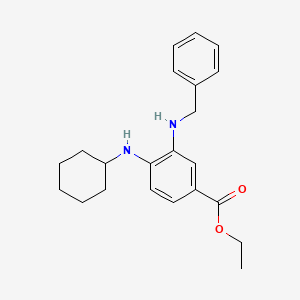

Lipoxin B4 methyl ester

描述

Lipoxin B4 甲酯是 lipoxin B4 的衍生物,lipoxin B4 是一种源自花生四烯酸的生物活性脂质介质。脂氧素以其抗炎和促消炎特性而闻名,在炎症消退中起着至关重要的作用。Lipoxin B4 甲酯保留了这些特性,常用于科学研究,以研究炎症和消退的机制。

作用机制

Lipoxin B4 甲酯通过与免疫细胞表面的特定受体相互作用来发挥其作用。主要的受体是甲酰肽受体 2 (FPR2)。与 FPR2 结合会触发一系列细胞内信号传导事件,导致炎症消退。 这包括抑制促炎细胞因子、促进抗炎细胞因子和增强凋亡细胞的吞噬作用 .

与相似化合物的比较

相似化合物

Lipoxin A4: 另一种具有类似抗炎特性的脂氧素。

15-表-lipoxin B4: lipoxin B4 的差向异构体,具有增强的稳定性。

介白素: 源自 ω-3 脂肪酸,也参与炎症消退.

独特性

Lipoxin B4 甲酯因其与 FPR2 的特定相互作用及其强大的抗炎作用而具有独特性。 与其他脂质介质不同,它具有独特的结构,可以实现靶向治疗应用 .

生化分析

Biochemical Properties

Lipoxin B4 methyl ester exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair . It regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

Cellular Effects

This compound has been shown to reduce acute inner retinal inflammation by affecting endogenous glial responses in a cascading sequence beginning with astrocytes and then microglia . It inhibits the expression of pro-inflammatory factors, stimulates the expression of anti-inflammatory factors, inhibits the inflammatory effect of neutrophils, and promotes the phagocytosis of apoptotic neutrophils by macrophages

准备方法

合成路线和反应条件

Lipoxin B4 甲酯的合成通常涉及通过脂氧合酶的作用对花生四烯酸进行酶促转化。关键步骤包括:

花生四烯酸的氧化: 这由 5-脂氧合酶催化,形成 5-羟基过氧化二十碳四烯酸 (5-HPETE)。

转化为白三烯 A4: 5-HPETE 被相同的酶进一步转化为白三烯 A4。

形成 lipoxin B4: 白三烯 A4 然后通过 12-脂氧合酶或 15-脂氧合酶的作用转化为 lipoxin B4。

工业生产方法

Lipoxin B4 甲酯的工业生产涉及类似的酶促过程,但规模更大。使用生物反应器和优化的反应条件可确保化合物的高产率和纯度。

化学反应分析

反应类型

Lipoxin B4 甲酯会经历各种化学反应,包括:

氧化: 它可以被氧化形成 15-氧代-lipoxin B4。

还原: 三烯核心双键的还原可以形成 6,7-二氢-lipoxin B4。

取代: 羟基上可能会发生取代反应.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和分子氧。

还原: 使用硼氢化钠或催化氢化等还原剂。

取代: 卤代烷或酰氯等试剂可用于取代反应.

主要产物

15-氧代-lipoxin B4: 通过氧化形成。

6,7-二氢-lipoxin B4: 通过还原形成。

取代衍生物: 通过取代反应形成.

科学研究应用

Lipoxin B4 甲酯在科学研究中具有广泛的应用:

化学: 用于研究脂质介质的化学性质和反应。

生物学: 研究其在细胞信号传导和免疫反应调节中的作用。

医学: 探究其在治疗炎症性疾病、神经退行性疾病和癌症方面的潜在治疗作用。

相似化合物的比较

Similar Compounds

Lipoxin A4: Another lipoxin with similar anti-inflammatory properties.

15-epi-lipoxin B4: An epimer of lipoxin B4 with enhanced stability.

Resolvins: Derived from omega-3 fatty acids, also involved in resolving inflammation.

Uniqueness

Lipoxin B4 methyl ester is unique due to its specific interaction with FPR2 and its potent anti-inflammatory effects. Unlike other lipid mediators, it has a distinct structure that allows for targeted therapeutic applications .

属性

IUPAC Name |

methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIJZYQKEFLJAL-BMNOQHBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)